4-[4-(3,5-Dioxohexyl)phenylcarbamoyl]butyric acid
Overview
Description
4-[4-(3,5-Dioxohexyl)phenylcarbamoyl]butyric acid is a carbamoyl derivative of butyric acid that includes a 1,3-diketone functionality . This compound is known for its complex structure, which features a phenylcarbamoyl group attached to a butyric acid backbone. It has a molecular formula of C17H21NO5 and a molecular weight of 319.35 g/mol .
Preparation Methods
The synthesis of 4-[4-(3,5-Dioxohexyl)phenylcarbamoyl]butyric acid typically involves multiple steps, starting with the preparation of the 3,5-dioxohexyl intermediate. This intermediate is then reacted with a phenylcarbamoyl chloride under controlled conditions to form the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
4-[4-(3,5-Dioxohexyl)phenylcarbamoyl]butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the diketone groups into alcohols.
Scientific Research Applications
4-[4-(3,5-Dioxohexyl)phenylcarbamoyl]butyric acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 4-[4-(3,5-Dioxohexyl)phenylcarbamoyl]butyric acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s 1,3-diketone functionality allows it to form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the phenylcarbamoyl group can interact with receptor sites, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
4-[4-(3,5-Dioxohexyl)phenylcarbamoyl]butyric acid can be compared with other similar compounds, such as:
4-[4-(3,5-Dioxohexyl)phenylcarbamoyl]propionic acid: Similar structure but with a propionic acid backbone.
4-[4-(3,5-Dioxohexyl)phenylcarbamoyl]valeric acid: Similar structure but with a valeric acid backbone.
4-[4-(3,5-Dioxohexyl)phenylcarbamoyl]acetic acid:
Properties
IUPAC Name |
5-[4-(3,5-dioxohexyl)anilino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-12(19)11-15(20)10-7-13-5-8-14(9-6-13)18-16(21)3-2-4-17(22)23/h5-6,8-9H,2-4,7,10-11H2,1H3,(H,18,21)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUITAARNKUOMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)CCC1=CC=C(C=C1)NC(=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595809 | |
Record name | 5-[4-(3,5-Dioxohexyl)anilino]-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40595809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192650-26-3 | |
Record name | 5-[4-(3,5-Dioxohexyl)anilino]-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40595809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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